An In-depth Technical Guide to 3'-Cyano-3-(2-methoxyphenyl)propiophenone and its Isomeric Precursor, 3'-Methoxypropiophenone
An In-depth Technical Guide to 3'-Cyano-3-(2-methoxyphenyl)propiophenone and its Isomeric Precursor, 3'-Methoxypropiophenone
A Note on Nomenclature and Scope: This technical guide addresses the query for 3'-Cyano-3-(2-methoxyphenyl)propiophenone. However, publicly available scientific literature and chemical databases contain very limited information on this specific molecule. In contrast, a vast body of research exists for a structurally related isomer, 3'-Methoxypropiophenone, which is a crucial intermediate in pharmaceutical synthesis. Given the potential for nomenclatural confusion and the profound relevance of the methoxy isomer to drug development professionals, this guide is structured in two parts. Part 1 presents the available data for the requested cyano-compound. Part 2 provides a comprehensive technical overview of the widely utilized and documented 3'-Methoxypropiophenone.
Part 1: 3'-Cyano-3-(2-methoxyphenyl)propiophenone
Information regarding 3'-Cyano-3-(2-methoxyphenyl)propiophenone is sparse in peer-reviewed literature and common chemical databases. The primary data available comes from chemical suppliers.
Molecular Identity and Properties
The fundamental properties of this compound are summarized below. These are based on supplier data, and independent verification through experimental analysis is recommended.
| Property | Value | Source |
| CAS Number | 898769-71-6 | [1] |
| Molecular Formula | C₁₇H₁₅NO₂ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| MDL Number | MFCD03843052 | [1] |
Chemical Structure
The structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone is characterized by a propiophenone backbone with a cyano group on the benzoyl ring and a 2-methoxyphenyl group at the β-position of the ketone.
Caption: Chemical structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone.
Part 2: An In-Depth Guide to 3'-Methoxypropiophenone
3'-Methoxypropiophenone (CAS: 37951-49-8) is a widely studied ketone that serves as a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2][3] Its primary significance lies in its role as a key starting material for the production of Tapentadol, a centrally-acting opioid analgesic for moderate to severe pain.[2][4][5]
Physicochemical and Spectral Data
This compound is typically a colorless to light yellow liquid under standard conditions.[6][7] Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 37951-49-8 | [2][6][8] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][6][8][9] |
| Molecular Weight | 164.20 g/mol | [2][6][8][9] |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [2][8] |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 259 °C | [6][7] |
| Density | ~1.08 g/cm³ | [6] |
| Solubility | Good solubility in organic solvents like ethanol, methanol, and diethyl ether; relatively insoluble in water. | [10] |
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The ¹H-NMR spectrum is a critical tool for structural confirmation. The expected chemical shifts for 3'-Methoxypropiophenone in CDCl₃ are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.23 | Triplet (t) | 3H | -CH₂-CH₃ |
| 3.00 | Quartet (q) | 2H | -CH₂ -CH₃ |
| 3.86 | Singlet (s) | 3H | -OCH₃ |
| 7.10 | Doublet of doublets (dd) | 1H | Aromatic C-H |
| 7.37 | Triplet (t) | 1H | Aromatic C-H |
| 7.50 | Triplet (t) | 1H | Aromatic C-H |
| 7.54 | Doublet (d) | 1H | Aromatic C-H |
| (Source: ChemicalBook[6]) |
Synthesis Methodologies: The Grignard Reaction
One of the most robust and frequently cited methods for synthesizing 3'-Methoxypropiophenone is the Grignard reaction, utilizing an organomagnesium reagent. This pathway is valued for its high yield and reliability.
Causality of Experimental Choices:
-
Starting Material: 3-Methoxybenzonitrile is chosen as the aromatic core, providing the required methoxy group at the meta position.
-
Reagent: Ethylmagnesium bromide serves as the nucleophilic ethyl source, which attacks the electrophilic carbon of the nitrile group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a standard ether solvent for Grignard reactions. Its anhydrous nature is critical, as Grignard reagents are highly reactive with protic solvents like water.
-
Quenching: The reaction is terminated by the addition of an aqueous acid (e.g., HCl), which hydrolyzes the intermediate imine to the desired ketone.
Experimental Protocol: Synthesis via Grignard Reaction
-
Reaction Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry THF (250 mL) and 3-methoxybenzonitrile (21.2 g, 0.159 mol).[11]
-
Reagent Addition: Slowly add a solution of ethylmagnesium bromide in diethyl ether (58 mL, 3 M) dropwise to the reaction mixture at room temperature.[11]
-
Reaction Progression: Stir the mixture for 1 hour at room temperature, then heat to 40°C for 3 hours. Allow the reaction to stir overnight at room temperature to ensure completion.[11]
-
Workup and Quenching: Carefully add water (250 mL) followed by a saturated ammonium chloride solution (250 mL) to quench the reaction. Stir for 1 hour.[11]
-
Extraction and Isolation: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous phase with ethyl acetate (100 mL). Combine the organic layers.[11]
-
Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation.[12]
Caption: Workflow for the synthesis of 3'-Methoxypropiophenone via Grignard reaction.
Analytical Characterization
Ensuring the purity and identity of 3'-Methoxypropiophenone is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
HPLC Method: A reverse-phase (RP) HPLC method can be employed using a C18 column. A typical mobile phase consists of a mixture of acetonitrile and water with an acid modifier like phosphoric acid.[13] For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility.[13] This method is scalable and can be adapted for preparative chromatography to isolate impurities.[13]
Application in Drug Development: The Synthesis of Tapentadol
The primary industrial application of 3'-Methoxypropiophenone is as a key intermediate in the synthesis of Tapentadol.[2][4][7] The propiophenone structure provides the essential chemical scaffold for building the final drug molecule.
Core Reaction: The synthesis often proceeds through a Reformatsky-type reaction where 3'-Methoxypropiophenone reacts with an α-bromoester, such as ethyl 2-bromopropionate, in the presence of activated zinc metal.[4][7] This is a crucial carbon-carbon bond-forming step. Subsequent chemical transformations introduce the required dimethylamino group and demethylate the methoxy ether to yield the final phenolic API, Tapentadol.[4]
Caption: Core reaction in Tapentadol synthesis starting from 3'-Methoxypropiophenone.
References
-
3′-Methoxypropiophenone (CAS No: 37951-49-8) API Intermediate Manufacturers. Apicule. [Link]
-
3-Methoxypropiophenone | C10H12O2 | CID 10942788. PubChem. [Link]
-
4'-Hydroxy-3'-methoxypropiophenone. SpectraBase. [Link]
-
3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem. [Link]
-
3'-Methoxypropiophenone. (2018, May 16). SIELC Technologies. [Link]
-
3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. [Link]
-
Preparation method of tapentadol intermediate methoxypropiophenone. Patsnap. [Link]
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Figure 1. Chemical Structure of 3'-Cyano-3-(2-methoxyphenyl)propiophenone.
